

Phenolic Profile of Plants Containing 3-p-Coumaroylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-p-Coumaroylquinic acid

Cat. No.: B1243399

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-p-Coumaroylquinic acid, a hydroxycinnamic acid derivative, is a phenolic compound found in a variety of plant species. It is an ester of p-coumaric acid and quinic acid. This technical guide provides a comprehensive overview of the phenolic profile of several plants known to contain **3-p-Coumaroylquinic acid**, with a focus on quantitative data, experimental protocols for analysis, and relevant biological signaling pathways. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The primary plants discussed in this guide are artichoke (*Cynara scolymus* L.), sweet potato (*Ipomoea batatas* L.) leaves, and coffee (*Coffea* spp.) beans.

Phenolic Composition: A Quantitative Overview

The concentration of **3-p-Coumaroylquinic acid** and other phenolic compounds can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant analyzed. The following tables summarize the quantitative data on the phenolic profiles of artichoke, sweet potato leaves, and coffee beans from various studies.

Table 1: Phenolic Profile of Artichoke (*Cynara scolymus* L.)

Compound	Concentration (mg/g Dry Weight)	Plant Part	Reference
Hydroxycinnamic Acids			
3-O-Caffeoylquinic acid (Neochlorogenic acid)	7.752	Leaves	[1]
5-O-Caffeoylquinic acid (Chlorogenic acid)	Present	Flower Heads	[2]
1,5-di-O- Caffeoylquinic acid	Present	Flower Heads	[3]
3,5-di-O- Caffeoylquinic acid	4.900	Leaves	[1]
4,5-di-O- Caffeoylquinic acid	5.633	Leaves	[1]
p-Coumaroylquinic acid	Present	Leaves	[1]
Caffeic acid	Present	Flower Heads	[2]
Flavonoids			
Luteolin-7-O- glucoside	Present	Flower Heads	[2]
Apigenin-7-O- glucoside	Present	Flower Heads	[2]
Luteolin	Present	Flower Heads	[2]
Hyperoside	Present	Flower Heads	[2]
Rutin	Present	Flower Heads	[2]

Table 2: Phenolic Profile of Sweet Potato (*Ipomoea batatas* L.) Leaves

Compound	Concentration (mg/g Dry Weight)	Cultivar(s)	Reference
Phenolic Acids			
Caffeic acid	Present	'O'Henry' and others	[4]
Chlorogenic acid	Present	'O'Henry' and others	[4]
3,5-dicaffeoylquinic acid	Present	'O'Henry' and others	[4]
3,4-dicaffeoylquinic acid	Present	'O'Henry' and others	[4]
Flavonoids			
Quercetin	Present	'O'Henry' and others	[4]
Total Phenolic Content (TPC)	7.29 - 10.49 (mg Tannic Acid Equivalent/g)	Six US Cultivars	[4]
Total Flavonoid Content (TFC)	2.30 - 4.26 (mg Quercetin Equivalent/g)	Six US Cultivars	[4]

Table 3: Phenolic Profile of Coffee (*Coffea* spp.) Beans

Compound	Concentration (mg/g)	Bean Type	Reference
Hydroxycinnamic Acids			
Chlorogenic acid	34.181	Green	[5]
Caffeic acid	Present	Green & Roasted	[5]
p-Coumaric acid	Present	Green & Roasted	[5]
Ferulic acid	Present	Green & Roasted	[6]
Other Phenols			
Gallic acid	Present	Green & Roasted	[5]
Pyrocatechol	Present	Roasted	[5]
Total Phenolic Content (TPC)	14.92 - 16.55 (mg Gallic Acid Equivalent/g)	Roasted	[7]

Experimental Protocols

The accurate quantification of phenolic compounds is crucial for research and development. The following are detailed methodologies for the extraction and analysis of these compounds from plant materials.

Extraction of Phenolic Compounds

A widely used method for the extraction of phenolic compounds from plant tissues involves solid-liquid extraction with a solvent system, often followed by acidic or alkaline hydrolysis to release bound phenolics.[8]

Materials:

- Dried and powdered plant material
- Methanol (HPLC grade)

- 25% Hydrochloric acid (HCl)
- Deionized water
- Centrifuge
- Vortex mixer
- Syringe filters (0.45 μm)

Procedure:

- Weigh 1 gram of the finely ground plant material.
- Add 25 mL of methanol and 25% HCl in a 4:1 ratio (v/v) for acidified methanolic extraction. For a non-acidified extraction, use 25 mL of pure methanol.[4]
- Vortex the mixture thoroughly to ensure complete mixing.
- Sonicate the mixture for a specified period (e.g., 30 minutes) to enhance extraction efficiency.
- Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the solid material.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- The extract is now ready for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable technique for the separation and quantification of individual phenolic compounds.[8][9]

Instrumentation:

- HPLC system with a quaternary pump, autosampler, and DAD or MS detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).

Mobile Phase:

- Solvent A: Water with 0.1% formic acid (or another acid for pH adjustment).
- Solvent B: Acetonitrile (or methanol) with 0.1% formic acid.

Gradient Elution Program: A typical gradient program would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute compounds with increasing hydrophobicity. An example gradient is as follows:

- 0-5 min: 5% B
- 5-25 min: Increase to 40% B
- 25-30 min: Increase to 100% B
- 30-35 min: Hold at 100% B
- 35-40 min: Return to 5% B and equilibrate for the next injection.

Detection:

- DAD: Monitor at multiple wavelengths, typically around 280 nm for general phenolics, 320 nm for hydroxycinnamic acids, and 360 nm for flavonoids.
- MS: Utilize electrospray ionization (ESI) in negative ion mode for the detection of deprotonated molecular ions $[M-H]^-$ of phenolic acids.

Quantification:

- Prepare calibration curves for standard compounds of interest (e.g., **3-p-Coumaroylquinic acid**, caffeic acid, quercetin).

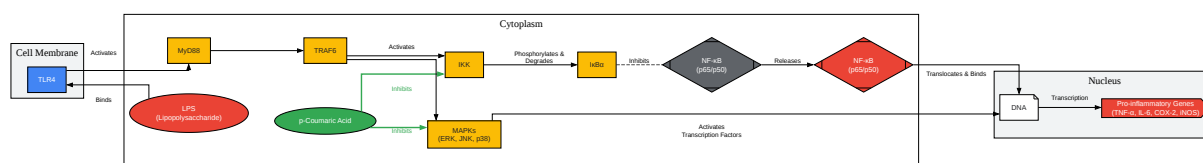
- Inject a series of known concentrations of the standards to establish a linear relationship between peak area and concentration.
- Inject the plant extracts and quantify the target compounds by comparing their peak areas to the calibration curves.

Signaling Pathways and Biological Activities

While research on the specific signaling pathways of **3-p-Coumaroylquinic acid** is ongoing, studies on its constituent, p-coumaric acid, have shed light on its anti-inflammatory properties. p-Coumaric acid has been shown to modulate inflammatory responses by targeting the NF- κ B and MAPK signaling pathways.[10][11]

Anti-inflammatory Signaling Pathway of p-Coumaric Acid

The diagram below illustrates the inhibitory effect of p-coumaric acid on the lipopolysaccharide (LPS)-induced inflammatory cascade.

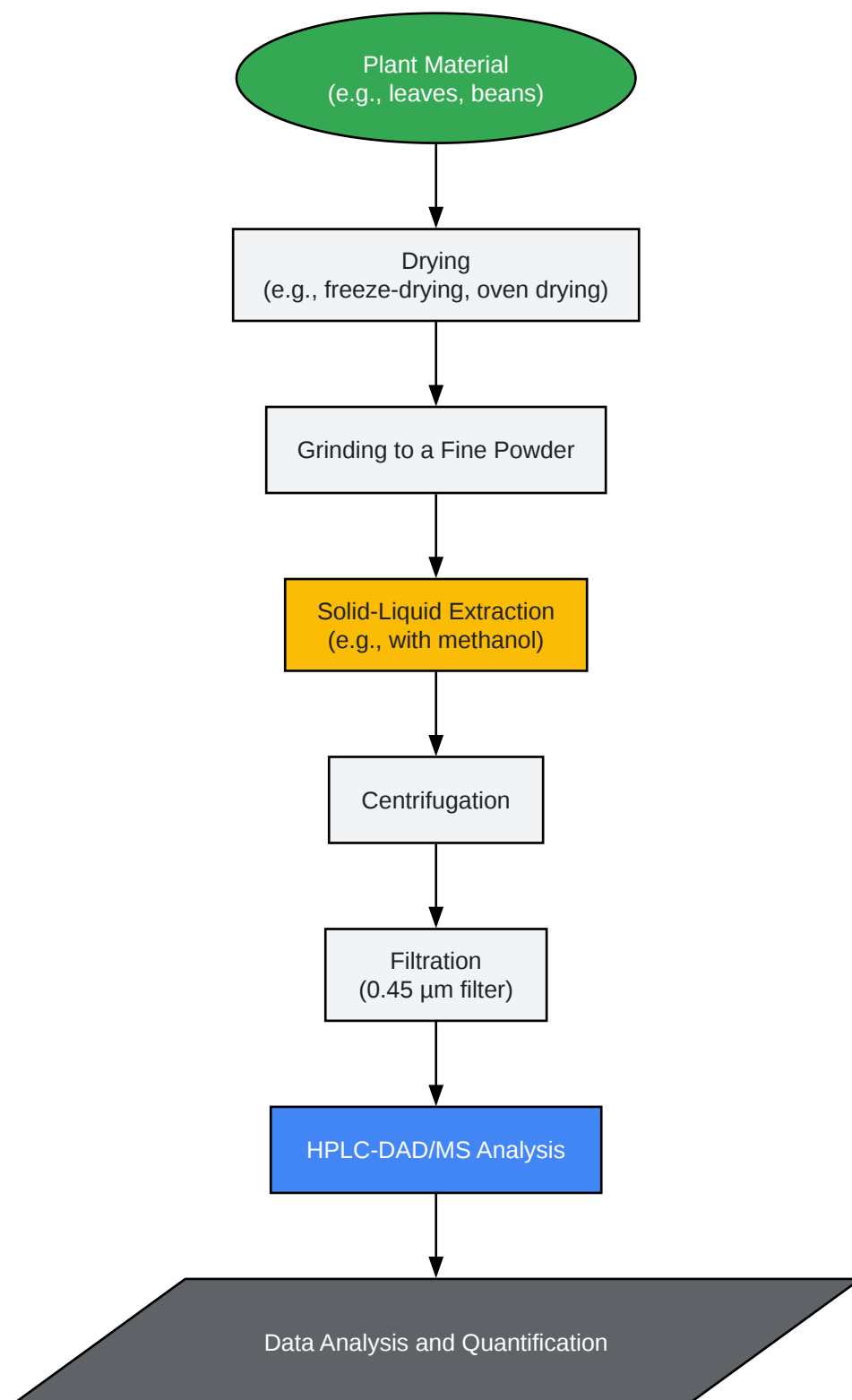


[Click to download full resolution via product page](#)

Caption: p-Coumaric acid inhibits LPS-induced inflammation via NF- κ B and MAPK pathways.

General Experimental Workflow for Phenolic Analysis

The following diagram outlines the typical workflow for the extraction and analysis of phenolic compounds from plant materials.



[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of phenolic compounds from plant samples.

Conclusion

This technical guide has provided a detailed overview of the phenolic profiles of artichoke, sweet potato leaves, and coffee beans, with a specific focus on the presence of **3-p-Coumaroylquinic acid**. The provided quantitative data, experimental protocols, and insights into the anti-inflammatory signaling pathways of its constituent p-coumaric acid offer a valuable resource for researchers and professionals in drug development and related fields. The significant presence of these bioactive compounds in commonly consumed plants and their by-products highlights their potential for the development of novel therapeutic agents and functional foods. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of **3-p-Coumaroylquinic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. The determination of phenolic compounds in artichoke flower head extracts by HPLC GC/MS technique | Fedosov | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical Profiling and Antimicrobial Properties of Various Sweet Potato (Ipomoea batatas L.) Leaves Assessed by RP-HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. digibug.ugr.es [digibug.ugr.es]
- 7. Quantification of Total Phenols and Antioxidants in Coffee Samples of Different Origins and Evaluation of the Effect of Degree of Roasting on Their Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Phenolic Profile of Plants Containing 3-p-Coumaroylquinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1243399#phenolic-profile-of-plants-containing-3-p-coumaroylquinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com